Ile-Ile

説明

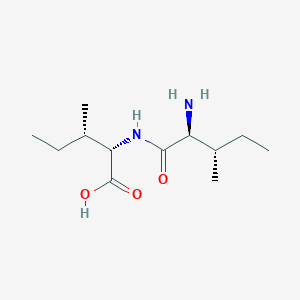

Ile-Ile is a dipeptide formed from two L-isoleucine residues. It has a role as a Mycoplasma genitalium metabolite and a human metabolite. It derives from a L-isoleucine.

作用機序

Target of Action

Peptides similar to ile-ile have been shown to interact with various enzymes and receptors in the body, influencing a range of physiological processes .

Mode of Action

It’s known that peptides can interact with their targets in a variety of ways, including binding to receptors or enzymes, altering their activity, and triggering downstream signaling pathways .

Pharmacokinetics

It’s known that peptides can be rapidly absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .

Result of Action

Peptides similar to this compound have been shown to have various effects, such as antihypertensive effects .

特性

IUPAC Name |

(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-5-7(3)9(13)11(15)14-10(12(16)17)8(4)6-2/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t7-,8-,9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVIOZZGJNOEQS-XKNYDFJKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does Ile-Ile exhibit biological activity on its own?

A1: Yes, this compound has been shown to possess neuroprotective properties. [] It can prevent the reduction of cell viability in SH-SY5Y cells induced by serum deprivation. []

Q2: What is the mechanism behind the neuroprotective effects of this compound?

A2: this compound appears to act by increasing the release of neurotrophic factors, specifically brain-derived neurotrophic factor (BDNF) and glial cell-line-derived neurotrophic factor (GDNF), in SH-SY5Y cells. []

Q3: Does this compound have any immunosuppressive effects?

A3: Unlike some other neuroprotective compounds, this compound does not demonstrate significant immunosuppressive activity. [] It did not prevent concanavalin A-induced increases in interleukin-2 and interleukin-4 release in mouse spleen cells. []

Q4: Can this compound affect cholesterol metabolism?

A4: While not directly shown to impact cholesterol metabolism, a pentapeptide containing this compound, namely IIAEK (this compound-Ala-Glu-Lys), has been identified as a novel cholesterol-lowering agent. []

Q5: How does IIAEK, the pentapeptide containing this compound, influence cholesterol metabolism?

A5: IIAEK interacts with intestinal alkaline phosphatase (IAP). [] This interaction specifically activates IAP and downregulates the ATP-binding cassette transporter A1 (ABCA1), ultimately leading to improved cholesterol metabolism. []

Q6: Does the dipeptide this compound possess antioxidant activity?

A6: While not directly addressed in the provided research for this compound, an octapeptide containing this compound, specifically this compound-Ala-Val-Glu-Ala-Gly-Cys (IEC) from the microalgae Isochrysis zhanjiangensis, has demonstrated potential antioxidant activity. []

Q7: What is the molecular formula of this compound?

A7: The molecular formula of this compound is C12H24N2O3.

Q8: What is the molecular weight of this compound?

A8: The molecular weight of this compound is approximately 244.34 g/mol.

Q9: Are there any specific spectroscopic data available for this compound?

A9: While the provided research doesn't delve into detailed spectroscopic analysis of this compound alone, it does mention that various techniques, including H-NMR, C-NMR, and mass spectrometry, were utilized to characterize related peptides and intermediates. []

Q10: Does this compound exhibit self-assembly properties?

A10: Yes, molecular dynamics simulations and experimental studies have shown that this compound can self-assemble in specific solvents. [, , ]

Q11: What kind of structures does this compound form upon self-assembly?

A11: The specific structures formed by this compound during self-assembly are dependent on factors such as solvent, concentration, and temperature. Research suggests the formation of reverse micelles in chloroform in the presence of water. [, ]

Q12: How does the self-assembly of this compound compare to other dipeptides?

A12: Compared to dialanine (Ala-Ala) and diphenylalanine (Phe-Phe), this compound displays a weaker self-assembly propensity in aqueous solutions. [] Alanine-Isoleucine (Ala-Ile) exhibits stronger self-assembly than this compound. [] The order of self-assembly strength in aqueous solutions is: Phe-Phe > Ala-Ile > Ala-Ala > this compound. []

Q13: What is the significance of this compound self-assembly in biological systems?

A13: While not directly addressed in the provided research, the self-assembly of peptides like this compound could be relevant to processes like protein folding, aggregation, and the formation of biological structures.

Q14: Have computational methods been applied to study this compound?

A14: Yes, molecular dynamics simulations have been used to study the self-assembly properties of this compound in various solvents and temperatures. [, , ]

Q15: What insights have been gained from computational studies on this compound?

A15: Computational studies have provided information about the critical micellar concentration (CMC) of this compound reverse micelles at different temperatures. [, ] They've also helped understand the thermodynamic parameters associated with micelle formation, such as Gibbs free energy (ΔGqm), enthalpy (ΔHqm), and entropy (ΔSqm). [, ]

Q16: How do structural modifications to peptides containing this compound affect their activity?

A16: Research on cyclic bradykinin analogs, which contain an this compound sequence, reveals that the size of the cyclic structure significantly influences potency. [] Increasing the backbone atom number can initially enhance potency, but further increases lead to decreased activity. [] Additionally, reducing the atom number drastically diminishes potency. []

Q17: How does the N-terminal protecting group influence the conformation and activity of peptides containing this compound?

A17: Studies on a tetrapeptide containing this compound (Boc-Ala-Ile-Ile-Gly-OMe) revealed that the tert-butyloxycarbonyl (Boc) protecting group at the N-terminus plays a crucial role in promoting a helical turn conformation in alcoholic solvents. [] Replacing Boc with an acetyl (Ac) group leads to a random coil conformation, suggesting the importance of the Boc group in stabilizing specific conformations. []

Q18: Does N-methylation of this compound impact the activity of related peptides?

A18: Yes, N-methylation of the isoleucine residue in the endothelin antagonist Ac-DBhg16-Leu-Asp-Ile-Ile-Trp21 (PD 145065) results in Ac-DBhg16-Leu-Asp-Ile-[NMe]Ile-Trp21 (PD 156252). [] This modification retains receptor affinity at both endothelin receptor subtypes while enhancing proteolytic stability and cellular permeability. []

Q19: What are the potential applications of this compound and related peptides?

A19: Research highlights potential applications in:

- Neuroprotection: this compound shows promise in protecting neuronal cells from damage. []

- Cholesterol management: IIAEK, containing this compound, might be developed for lowering cholesterol levels. []

- Antioxidant development: Peptides like IEC, incorporating this compound, could be further explored for their antioxidant potential. []

- Drug delivery: The self-assembly properties of this compound, particularly its ability to form reverse micelles, make it a potential candidate for drug delivery systems. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine](/img/structure/B3190473.png)